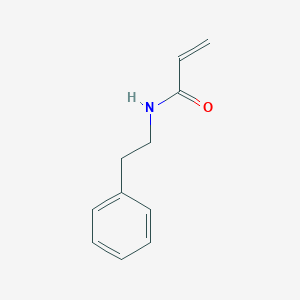

N-phenethylacrylamide

Overview

Description

Synthesis Analysis

N-phenethylacrylamide can be synthesized through various methods. For instance, it can be prepared by aqueous micellar copolymerization of acrylamide and small amounts of a hydrophobe (N‐phenethylacrylamide) . Another method involves the synthesis of phosphonocarboxylate analogues of risedronate .

Molecular Structure Analysis

The molecular structure of N-phenethylacrylamide is characterized by a long spacer that places the aromatic ring far away from the backbone . This unique structure contributes to its interesting properties and potential applications .

Chemical Reactions Analysis

N-phenethylacrylamide can participate in various chemical reactions. For instance, it can be used as a crosslinking agent in chemical reactions during the formation of polymers . It can also undergo reactions with other compounds to form cinnamamides .

Scientific Research Applications

- Hydrogels : N-phenethylacrylamide-based copolymer hydrogels have been investigated for drug delivery applications . These hydrogels exhibit thermoresponsive behavior, swelling or deswelling in response to temperature changes. They can encapsulate drugs and release them in a controlled manner.

- Pulsatile Drug Release : Researchers have explored pulsatile drug release systems using N-phenethylacrylamide hydrogels. These systems release drugs suddenly after a well-defined lag time, aligning with circadian rhythms of disease states . Potential applications include asthma, arthritis, and cardiovascular diseases.

- N-phenethylacrylamide is considered more biocompatible than poly(N,N-isopropylacrylamide) (commonly studied in thermoresponsive polymers). Its use in biomedical materials, such as wound dressings or tissue engineering scaffolds, is an active area of research .

- Nanogels based on N-phenethylacrylamide have been synthesized via aqueous dispersion polymerization. These nanogels exhibit thermoresponsive behavior and can potentially serve as drug carriers or imaging agents .

- Photopolymerization of N-phenethylacrylamide allows the preparation of hydrogels without toxic solvents. This technique has advantages over solution polymerization and opens up possibilities for tailored material design .

Drug Delivery Systems

Biocompatible Materials

Nanogels

Photopolymerization Techniques

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRDXPCIIDUQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B3142833.png)

![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)